molecular formula C16H17N3O B243256 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER

4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER

Cat. No.: B243256
M. Wt: 267.33 g/mol
InChI Key: AIERMXHUNVFKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER is a heterocyclic compound that features both pyrazole and quinoline moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methoxy-2-methylquinoline

InChI

InChI=1S/C16H17N3O/c1-10-8-16(19-12(3)7-11(2)18-19)14-9-13(20-4)5-6-15(14)17-10/h5-9H,1-4H3

InChI Key

AIERMXHUNVFKSH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC(=NC3=C2C=C(C=C3)OC)C)C

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N3C(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with 6-methoxy-2-methylquinoline can be catalyzed by acids or bases to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like microwave-assisted synthesis or flow chemistry .

Chemical Reactions Analysis

4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the quinoline ring or the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings. .

Scientific Research Applications

4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it useful in studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. .

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER include other pyrazole and quinoline derivatives. Some examples are:

These compounds share structural features but differ in their specific interactions and activities, highlighting the uniqueness of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER in its applications and effects.

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